molecular formula C14H12ClNO2 B503326 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester

3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester

Cat. No.: B503326
M. Wt: 261.7g/mol
InChI Key: OOEFUVBZCSVRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-.

    Reduction: 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.

    Nicotinic acid (3-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.

    Isonicotinic acid (4-Pyridinecarboxylic acid): Similar structure but lacks the chlorophenyl and methyl ester groups.

Uniqueness

3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-2-methyl-, methyl ester is unique due to the presence of the 4-chlorophenyl and methyl ester groups, which confer distinct chemical properties and biological activities. These substitutions enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7g/mol

IUPAC Name

methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3

InChI Key

OOEFUVBZCSVRNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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